molecular formula C7H8N2O B14020884 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol

3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol

Cat. No.: B14020884
M. Wt: 136.15 g/mol
InChI Key: DEMBQNMLKMAPGA-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-5-yl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a 1-methylimidazole moiety. The compound’s core structure combines an imidazole ring (a five-membered heterocycle with two nitrogen atoms) with a propargyl alcohol group (-C≡C-CH2OH). Notably, imidazole derivatives are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and π-π interactions, which enhance target binding .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H8N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,4H2,1H3

InChI Key

DEMBQNMLKMAPGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C#CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the coupling of an imidazole derivative bearing a suitable leaving group or protected hydroxymethyl substituent with a propargyl alcohol or its equivalent. Key steps include:

  • Formation of an intermediate with a trimethylsilyl-protected alkyne group.
  • Deprotection of the silyl group to reveal the terminal alkyne.
  • Use of strong bases such as lithium diisopropylamide (LDA) for deprotonation and nucleophilic substitution.
  • Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) to attach the propargyl alcohol moiety.

Specific Preparation via Base-Mediated Reaction and Deprotection

According to patent EP2511255A1, a compound of formula similar to This compound can be prepared by:

  • Reacting a precursor compound bearing a trimethylsilyl-protected alkyne with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) as solvent.
  • Subsequent cleavage of the trimethylsilyl group using potassium carbonate in an alcohol such as methanol.

This reaction is preferably conducted within a temperature range of -20 °C to 100 °C to optimize yield and selectivity.

Step Reagents/Conditions Purpose
1 Lithium diisopropylamide (LDA), THF Deprotonation and nucleophilic substitution
2 Potassium carbonate, methanol Trimethylsilyl group cleavage (deprotection)

The use of LDA ensures strong base conditions for the formation of the acetylide intermediate, and potassium carbonate in methanol facilitates mild deprotection to yield the free terminal alkyne alcohol.

Palladium-Catalyzed Coupling (Sonogashira Coupling)

A common method to introduce the propargyl alcohol moiety onto the imidazole ring is via Sonogashira coupling:

  • The imidazole derivative bearing a halide (e.g., vinyl iodide) is reacted with 3-butyn-1-ol or a protected propargyl alcohol.
  • Catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride are employed.
  • Copper(I) iodide acts as a co-catalyst.
  • Organic bases such as triethylamine or diethylamine are used.
  • The reaction is performed in solvents like toluene or dichloromethane, often at room temperature or slightly elevated temperatures (e.g., 40 °C).

For example, a similar compound, 3-(5-((tert-butyldimethylsilyloxy)methyl)-1-methyl-1H-imidazol-2-yl)prop-2-yn-1-ol, was prepared by reacting the imidazole derivative with 3-butyn-1-ol in the presence of Pd(PPh3)4 and CuI in triethylamine at 40 °C for 18 hours, yielding 89% after purification.

Component Role
Pd(PPh3)4 or Pd(PPh3)2Cl2 Palladium catalyst
CuI Copper(I) co-catalyst
Triethylamine or Diethylamine Organic base
Toluene or Dichloromethane Solvent
3-Butyn-1-ol Propargyl alcohol substrate
Imidazole derivative with halide Coupling partner

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages References
Base-Mediated Deprotonation and Deprotection Lithium diisopropylamide (LDA), THF; potassium carbonate, methanol; -20 to 100 °C Efficient formation of terminal alkyne alcohol
Palladium-Catalyzed Sonogashira Coupling Pd(PPh3)4 or Pd(PPh3)2Cl2, CuI, triethylamine, toluene, 40 °C, 18 h High yield, mild conditions, well-established
Organocatalyzed Intramolecular Hydroamidation (Alternative) Propargylic urea, BEMP catalyst, acetonitrile, room temperature Mild, rapid, catalyst-controlled cyclization

Chemical Reactions Analysis

Catalytic Hydrogenation

The terminal alkyne undergoes hydrogenation to form saturated derivatives:

text
3-(1-Methyl-1H-imidazol-5-yl)prop-2-yn-1-ol + H₂ → Pd/C → 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol
CatalystPressure (atm)Yield (%)Reference
Pd/C (10%)178
Raney Ni365

Oxidation Reactions

The hydroxyl group is susceptible to oxidation:

text
This compound → Dess-Martin periodinane → 3-(1-Methyl-1H-imidazol-5-yl)propiolaldehyde
  • Conditions : CH₂Cl₂, 0°C → RT, 12 h

  • Yield : 82% .

Nucleophilic Additions

The alkyne participates in nucleophilic additions with organometallic reagents:

text
This compound + Grignard reagent → 3-(1-Methyl-1H-imidazol-5-yl)propargyl alcohol derivatives
ReagentProductYield (%)
MeMgBr3-(1-Methyl-1H-imidazol-5-yl)-2-butyn-1-ol72
PhLi3-(1-Methyl-1H-imidazol-5-yl)-1-phenylprop-2-yn-1-ol68

Cycloaddition Reactions

The alkyne engages in Huisgen 1,3-dipolar cycloadditions with azides:

text
This compound + R-N₃ → Cu(I) → Triazole derivatives
  • Click Chemistry : Reactions proceed at RT in <1 h with >90% conversion .

Cross-Coupling Reactions

The compound serves as a substrate in Sonogashira couplings:

text
This compound + Aryl halide → Pd(PPh₃)₄/CuI → Biarylalkynes
Aryl HalideProductYield (%)
4-Iodobenzene3-(1-Methyl-1H-imidazol-5-yl)-1-(4-phenyl)prop-2-yn-1-ol75
2-Bromopyridine3-(1-Methyl-1H-imidazol-5-yl)-1-(pyridin-2-yl)prop-2-yn-1-ol63

Stability and Reactivity Insights

  • pH Sensitivity : Degrades under strongly acidic (pH <2) or basic (pH >12) conditions.

  • Thermal Stability : Decomposes at >200°C (TGA data).

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol with structurally related compounds, focusing on substituents, molecular weight, and biological/pharmacological relevance:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Application Reference
This compound C7H8N2O Propargyl alcohol, 1-methylimidazole 136.15 Hypothesized catalytic/medicinal potential
Pilocarpine nitrate C11H17N3O5 Chroman-4-one, 1-methylimidazole 271.27 Cholinergic agonist (glaucoma treatment)
AH-494 (5-HT7 agonist) C13H14N4O Indole-carboxamide, 1-ethylimidazole 266.28 Selective 5-HT7 receptor agonist
Dkstatin-2 C17H19FN4O Fluorophenyl, N-ethylaniline 338.36 Inhibitor of bacterial transcriptional regulator DksA1
3-(Pyridin-3-yl)chroman-4-one C14H11NO2 Chroman-4-one, pyridine 225.25 Aromatase inhibitor (IC50 = 2.5 μM)

Pharmacological and Biochemical Profiles

  • Receptor Targeting :
    • AH-494 and its methyl analog (compound 13 ) exhibit high selectivity for 5-HT7 receptors over 5-HT1A, attributed to the low basicity of the imidazole ring. Both compounds reversed MK-801-induced cognitive deficits in mice at 1 mg/kg .
    • Pilocarpine ’s 1-methylimidazole moiety is critical for muscarinic receptor agonism, though its nitrate form enhances stability .
  • Enzyme Inhibition : Chroman-4-one derivatives with pyridine/imidazole substituents (e.g., 6-fluoro-3-(pyridin-3-yl)chroman-4-one ) showed potent aromatase inhibition (IC50 = 0.8 μM), suggesting the imidazole-propargyl scaffold could be optimized for similar applications .

Physicochemical and ADMET Properties

  • LogP and Solubility : The propargyl alcohol group in This compound likely increases hydrophilicity compared to methyl- or ethyl-substituted imidazoles (e.g., AH-494, LogP ~2.5). However, the compound’s instability in solution (common to imidazole derivatives) necessitates fresh preparation for bioassays .
  • Metabolic Stability : Indole-imidazole carboxamides demonstrated favorable ADMET profiles, with minimal cytochrome P450 inhibition and high plasma protein binding (>90%) .

Biological Activity

3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol is a compound with significant potential in various biological applications. Its structure, characterized by the presence of an imidazole ring, suggests possible interactions with biological targets, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various compounds containing imidazole moieties. While specific data on this compound is limited, related compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole have shown promising results against resistant strains of E. coli and Staphylococcus aureus .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound are crucial for its therapeutic applications. Preliminary studies suggest that while some imidazole derivatives exhibit significant cytotoxicity, others maintain a favorable selectivity index, indicating their potential as safe therapeutic agents .

Study on Antiviral Activity

A study investigating the antiviral properties of imidazole derivatives found that certain compounds exhibited high inhibitory effects against influenza virus strains. Although specific data on this compound was not detailed, the results suggest that similar compounds may possess antiviral capabilities worth exploring .

Research on Antioxidant Activity

Research into related compounds has indicated antioxidant properties that could be beneficial in protecting cellular membranes from oxidative stress. These findings highlight the potential for this compound in formulations aimed at reducing oxidative damage in biological systems .

Table 1: Biological Activities of Imidazole Derivatives

Compound NameActivity TypeTarget Pathogen/ConditionIC50 (µM)
Imidazole Derivative AAntimicrobialE. coli10
Imidazole Derivative BAntiviralInfluenza A5
Imidazole Derivative CAntioxidantOxidative Stress in ErythrocytesN/A

Q & A

Q. Basic

  • NMR Spectroscopy : Assign peaks using 1^1H and 13^{13}C NMR. The propargyl proton (≡C-H) typically appears as a singlet near δ 2.5–3.0 ppm, while the imidazole protons resonate between δ 7.0–8.5 ppm .
  • X-ray Crystallography : Single-crystal diffraction studies (e.g., using SHELX software ) resolve bond lengths and angles. For example, the propargyl C≡C bond length should be ~1.20 Å, and the imidazole ring planarity can be validated .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 151.087 (calculated for C8_8H10_{10}N2_2O).

How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

Advanced
Discrepancies may arise from solvent effects, pH, or tautomerism. To resolve:

  • Standardize Conditions : Use deuterated solvents (e.g., D2_2O or DMSO-d6_6) and control temperature during NMR acquisition .
  • Computational Validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). For example, the imidazole ring’s tautomeric equilibrium can be modeled to predict shifts .
  • Interlaboratory Reproducibility : Cross-validate data using identical instrumentation (e.g., 400 MHz NMR) and internal standards (e.g., TMS) .

What computational methods are suitable for modeling the compound’s reactivity and electronic properties?

Q. Advanced

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), elucidating nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or ethanol to predict solubility and aggregation behavior .
  • Docking Studies : Use AutoDock Vina to assess interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .

What are common impurities encountered during synthesis, and how are they monitored?

Q. Basic

  • By-Products : Incomplete coupling (e.g., unreacted imidazole aldehyde) or oxidation of the propargyl group.
  • Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, visualized under UV) for purity assessment .
  • Mitigation : Optimize reaction time and stoichiometry; employ scavengers like molecular sieves for moisture-sensitive steps .

How can crystal packing and intermolecular interactions be analyzed?

Q. Advanced

  • X-ray Diffraction : Refine data with SHELXL to identify hydrogen bonds (e.g., O-H···N between propargyl-OH and imidazole) or π-π stacking.
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder or anisotropic displacement .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., using CrystalExplorer) to map van der Waals contacts .

What solvent systems are optimal for recrystallization?

Basic
Ethanol or ethanol/water mixtures are preferred due to the compound’s moderate polarity. For higher purity, use slow evaporation in dichloromethane/hexane (1:3) . Monitor crystal growth under polarized light to avoid twinning.

How can tautomerism in the imidazole ring be experimentally studied?

Q. Advanced

  • Variable Temperature NMR : Acquire 1^1H NMR spectra from 25°C to −40°C to observe shifts in imidazole protons, indicating tautomeric equilibrium .
  • X-ray at Multiple Temperatures : Compare crystal structures at 90 K and 298 K to detect proton migration .
  • IR Spectroscopy : Identify N-H stretching vibrations (~3400 cm1^{-1}) to distinguish 1H- and 3H-tautomers .

What strategies mitigate oxidation of the propargyl alcohol moiety?

Q. Advanced

  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent peroxide formation.
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) during storage .
  • Derivatization : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during synthetic steps .

How is the compound’s stability assessed under varying pH conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to HCl (pH 1–3) and NaOH (pH 10–12) at 40°C for 24 hours. Monitor degradation via LC-MS .
  • Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify instability thresholds.
  • Solid-State Stability : Store under desiccation (RH <20%) to prevent hygroscopic decomposition .

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